![molecular formula C19H21NO6 B6664391 5-[(3-Cyclopentyloxy-4-methoxyphenyl)methylcarbamoyl]furan-2-carboxylic acid](/img/structure/B6664391.png)
5-[(3-Cyclopentyloxy-4-methoxyphenyl)methylcarbamoyl]furan-2-carboxylic acid
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Overview
Description
5-[(3-Cyclopentyloxy-4-methoxyphenyl)methylcarbamoyl]furan-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a carboxylic acid group, and a cyclopentyloxy-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Cyclopentyloxy-4-methoxyphenyl)methylcarbamoyl]furan-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the carboxylic acid group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the cyclopentyloxy-methoxyphenyl moiety: This step can be accomplished through a series of substitution reactions, where the appropriate phenyl derivative is introduced.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Cyclopentyloxy-4-methoxyphenyl)methylcarbamoyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl3) or bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield esters, while reduction could produce alcohols.
Scientific Research Applications
5-[(3-Cyclopentyloxy-4-methoxyphenyl)methylcarbamoyl]furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-[(3-Cyclopentyloxy-4-methoxyphenyl)methylcarbamoyl]furan-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar aromatic structure.
Xanomeline/trospium chloride: A combination medication with a complex structure involving multiple functional groups.
Uniqueness
5-[(3-Cyclopentyloxy-4-methoxyphenyl)methylcarbamoyl]furan-2-carboxylic acid is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
5-[(3-cyclopentyloxy-4-methoxyphenyl)methylcarbamoyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-24-14-7-6-12(10-17(14)25-13-4-2-3-5-13)11-20-18(21)15-8-9-16(26-15)19(22)23/h6-10,13H,2-5,11H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFDLGASAASLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC=C(O2)C(=O)O)OC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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